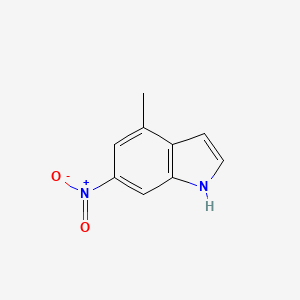

4-Methyl-6-nitro-1H-indole

概要

説明

Synthesis Analysis

6-Methyl-4-nitro-1H-indole is a compound within the indole family, notable for its synthetic versatility and functionalization potential. Palladium-catalyzed reactions have become fundamental in the synthesis and functionalization of indoles. The reactivity of 6-Methyl-4-nitro-1H-indole with nitric acid, leading to the formation of nitroindoles, showcases its chemical versatility.Molecular Structure Analysis

The molecular formula of 4-Methyl-6-nitro-1H-indole is C9H8N2O2 . The molecular weight is 176.17 g/mol. The IUPAC Standard InChI is InChI=1S/C9H9N/c1-7-3-2-4-9-8 (7)5-6-10-9/h2-6,10H,1H3 .Chemical Reactions Analysis

The compound’s compatibility with environmentally safe reagents like dimethyl carbonate for N-methylation processes underlines its adaptability in eco-friendly synthetic protocols. Indoles’ reactions with nitrogen dioxide and nitrous acid in an aprotic solvent indicate complex reaction pathways leading to various nitro indoles and nitroso derivatives.科学的研究の応用

Reactions with Nitrogen Dioxide and Nitrous Acid

The reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent, like benzene, lead to the formation of various derivatives, including isonitroso and nitroso indole derivatives. These reactions are complex and result in different nitro indoles or nitrosation products, highlighting the reactivity of indole compounds towards nitration and nitrosation processes (Astolfi et al., 2006).

Electrosynthesis of Substituted Indoles

A novel method for the synthesis of 1H-indole derivatives involves the electrochemical reduction of substituted o-nitrostyrenes. This process, conducted at room temperature, provides a pathway to various indole derivatives, showcasing the versatility of electrochemical approaches in synthesizing complex heterocyclic compounds (Du et al., 2011).

Organocatalytic Asymmetric Reactions

Organocatalytic reactions involving indoles demonstrate the potential for creating complex indole derivatives with high enantioselectivity. The asymmetric arylmethylation of 2-indolyl methane derivatives, for example, highlights the ability to construct chiral dihydropyrido[1,2-a]indoles efficiently, indicating the significance of organocatalysis in synthesizing biologically active indole frameworks (Ding et al., 2019).

Synthesis and Functionalization through Palladium-Catalyzed Reactions

The synthesis and functionalization of indoles via palladium-catalyzed reactions have become crucial methods in organic chemistry, providing access to a vast number of indole-containing compounds. These methods are celebrated for their tolerance to a wide range of functionalities and applicability to complex molecules, underpinning the importance of palladium catalysis in the synthesis of indoles and their derivatives (Cacchi & Fabrizi, 2005).

N-Methylation Using Dimethyl Carbonate

A greener approach for N-methylation of indoles uses dimethyl carbonate (DMC), an environmentally safe and less toxic reagent. This method allows for high yields and purity of the methylated products, demonstrating the push towards more sustainable and less hazardous chemical processes in the synthesis of nitrogen-containing heterocycles like indoles (Jiang et al., 2001).

作用機序

Target of Action

4-Methyl-6-nitro-1H-indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They show high-affinity binding to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For example, some indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives impact a wide range of biochemical pathways.

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects .

Action Environment

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of this compound. For instance, the solvent’s polarizability can induce a local electric field affecting the vibrational characteristics of similar compounds .

特性

IUPAC Name |

4-methyl-6-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZHKODNLXFZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

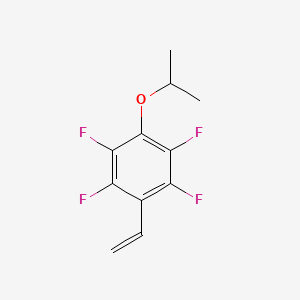

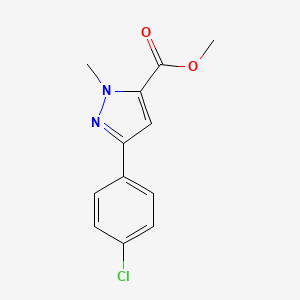

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

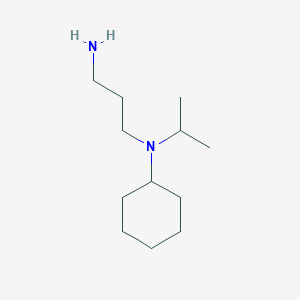

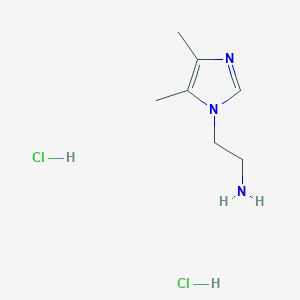

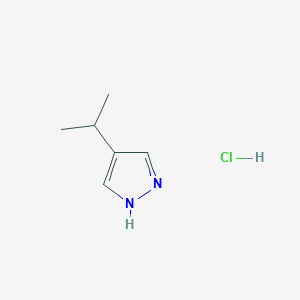

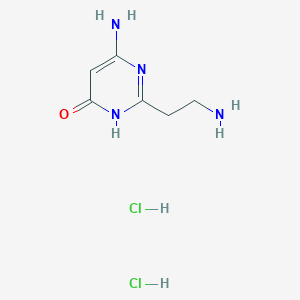

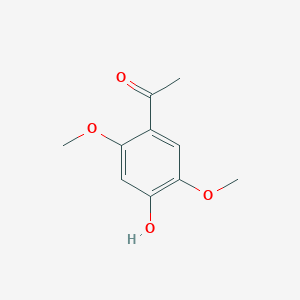

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone](/img/structure/B3101346.png)